molecular formula C7H16O2 B156417 3-Butoxy-1-propanol CAS No. 10215-33-5

3-Butoxy-1-propanol

Cat. No. B156417
CAS RN: 10215-33-5
M. Wt: 132.2 g/mol
InChI Key: NTKBNCABAMQDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxy-1-propanol, also known as propylene glycol n-butyl ether, is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is a liquid at room temperature .


Molecular Structure Analysis

The 3-Butoxy-1-propanol molecule contains a total of 24 bonds. There are 8 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

3-Butoxy-1-propanol is a liquid at room temperature . It has a molecular weight of 132.2 .

Scientific Research Applications

Molecular Interactions in Binary Mixtures

  • Research has explored the molecular interactions in binary mixtures involving similar compounds to 3-Butoxy-1-propanol. For instance, studies on 1-tert-butoxy-2-propanol with various alcohols have provided insights into molecular interactions through acoustic, volumetric, transport, and spectral studies. These studies contribute to understanding the behavior of such compounds in different conditions and their potential applications in scientific research (Dubey & Kaur, 2015).

Thermophysical and Spectroscopic Analysis

  • Investigations into binary mixtures of compounds like 1-butoxy-2-propanol with alcohols have utilized thermophysical and spectroscopic approaches. These studies shed light on the physical and chemical interactions between molecules, which is crucial for applications in material science and chemical engineering (Dubey & Kaur, 2014).

Solubilising Character Studies

  • The solubilizing characteristics of related alkoxyalcohol solvents, such as 1-tert-butoxy-2-propanol, have been examined. Understanding these characteristics is essential for their use in various industrial applications, including as solvents in chemical syntheses and formulations (Hart et al., 2019).

Applications in Fuel and Energy Research

  • Compounds similar to 3-Butoxy-1-propanol have been studied for their potential as fuel additives or biofuels. These studies are particularly important in the context of renewable energy and sustainable fuel technologies (Saggese et al., 2020).

Investigation in Solvent Extraction and Radiation Chemistry

  • Research on compounds like 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, which are structurally related to 3-Butoxy-1-propanol, has been significant in solvent extraction processes, especially in the context of nuclear waste management. Their stability and behavior under radiation exposure are critical for the safe and efficient extraction of radioactive elements (Swancutt et al., 2011).

Safety And Hazards

3-Butoxy-1-propanol is classified as a flammable liquid and vapor. It can cause serious eye damage and may cause drowsiness or dizziness . It is recommended to avoid breathing its vapors or mists, and to use personal protective equipment when handling it .

properties

IUPAC Name

3-butoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-2-3-6-9-7-4-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKBNCABAMQDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075453
Record name 3-Butoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxy-1-propanol

CAS RN

10215-33-5, 63716-40-5
Record name 3-Butoxy-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10215-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butoxy-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, butoxy- (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butoxy-1-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Butoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Butoxy-1-propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82C5HN3M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium metal (2.13 g) was added by small portions to 1,3-propanediol (15.75 g) and 1-bromobutane (10.3 g) by reference to non-patent reference [J. Am. Chem. Soc. 249 (1939)]. After the addition, the mixture was stirred at 40° C. for 1 hr and further stirred at 60° C. for 1 hr. The precipitated inorganic compound was filtered off, and the filtrate was distilled away under reduced pressure to give the title compound (3.15 g) as a colorless oil.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
15.75 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxy-1-propanol
Reactant of Route 2
Reactant of Route 2
3-Butoxy-1-propanol
Reactant of Route 3
Reactant of Route 3
3-Butoxy-1-propanol
Reactant of Route 4
Reactant of Route 4
3-Butoxy-1-propanol
Reactant of Route 5
Reactant of Route 5
3-Butoxy-1-propanol
Reactant of Route 6
Reactant of Route 6
3-Butoxy-1-propanol

Citations

For This Compound
4
Citations
F Minervini, J Missaoui, G Celano, M Calasso… - Microorganisms, 2019 - mdpi.com
… Furthermore, 11 compounds (3-butoxy-1-propanol, 1-nonanol, octane,4-methyl-, benzene acetaldehyde, dodecane,4,6-dimethyl-, butanoic acid, pentyl ester, 2-undecanone, vanillin, …
Number of citations: 13 www.mdpi.com
N El Omari, FE Guaouguaou, N El Menyiy… - Journal of …, 2021 - Elsevier
… halepensis Mill., from Tunisia, locally named “zgougou”, was rich in alcohols such as 1-butanol 3-methyl, 3-butoxy-1-propanol, 1 hexanol, 3,5-octadien-2-ol, 1-nonanol, benzyl alcohol, …
Number of citations: 33 www.sciencedirect.com
HF Smyth Jr, CP Carpenter, CS Weil… - American Industrial …, 1969 - Taylor & Francis
… ether Ethyl vinyl ether Methoxy trkthylene glycol vinyl ether alpha-Methylbenzyl ether 2-Methoxypropne 1,1,3,5-Tetramethoxyhexane 1 -Butoxyethoxy-2-propanol 3-Butoxy- 1-propanol …
Number of citations: 345 www.tandfonline.com
M Basri, K Ampon, WMZ Wan Yunus… - Journal of the American …, 1995 - Springer
… The electron-donating alcohols 3-methoxy-l-propanol, 3-butoxy-1propanol, N-methylpropanol, and N-ethylpropanol served as better nucleophiles when compared to electron-…
Number of citations: 64 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.